![molecular formula C17H25N3O8 B13799860 N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid CAS No. 77869-59-1](/img/structure/B13799860.png)
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid is a chemical compound with the molecular formula C17H25N3O8 and a molecular weight of 399.397 . This compound is known for its unique structure, which includes a diazinane ring and an aniline group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid typically involves the reaction of 3-methyl-1,3-diazinane with aniline in the presence of oxalic acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aniline derivatives.
Applications De Recherche Scientifique
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, or gene expression, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline
- N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; hydrochloride
- N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; sulfate
Uniqueness
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline; oxalic acid is unique due to its combination of a diazinane ring and an aniline group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
77869-59-1 |
|---|---|
Formule moléculaire |
C17H25N3O8 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid |
InChI |
InChI=1S/C13H21N3.2C2H2O4/c1-15-9-5-10-16(12-15)11-8-14-13-6-3-2-4-7-13;2*3-1(4)2(5)6/h2-4,6-7,14H,5,8-12H2,1H3;2*(H,3,4)(H,5,6) |
Clé InChI |
QHURIDLCWVWERU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(C1)CCNC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


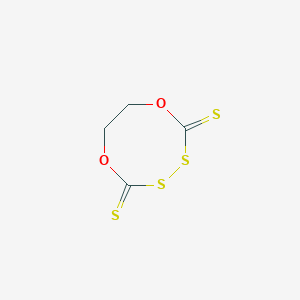
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
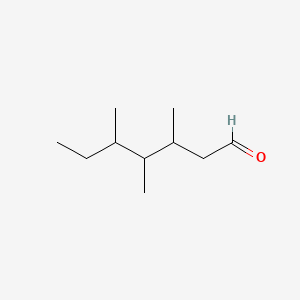
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
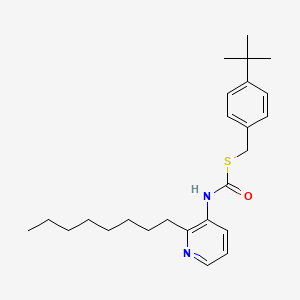
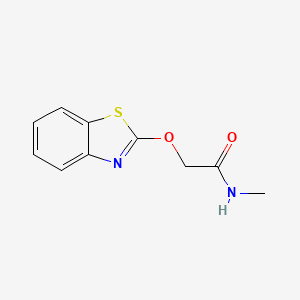
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

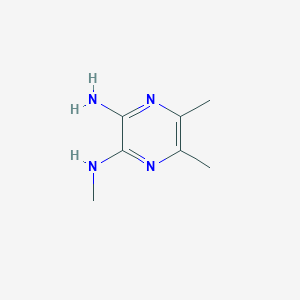
![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
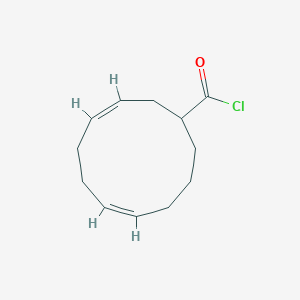
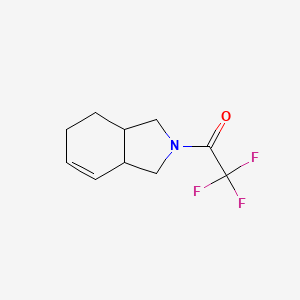
![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
